"2-(Benzo[d]thiazol-6-yloxy)acetic acid" basic properties
"2-(Benzo[d]thiazol-6-yloxy)acetic acid" basic properties
An In-Depth Technical Guide to 2-(Benzo[d]thiazol-6-yloxy)acetic acid: Properties, Synthesis, and Biological Potential
Introduction
2-(Benzo[d]thiazol-6-yloxy)acetic acid is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole is an aromatic scaffold consisting of a benzene ring fused to a thiazole ring[1]. This core structure is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and physicochemical properties[1][2]. Derivatives of benzothiazole have been extensively explored and are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, antitumor, and analgesic properties[2][3][4].
The specific compound, 2-(Benzo[d]thiazol-6-yloxy)acetic acid, incorporates an acetic acid moiety linked to the 6-position of the benzothiazole ring via an ether linkage. This structural feature provides a carboxylic acid group, which can participate in hydrogen bonding and act as a key interaction point with biological targets. This guide provides a comprehensive overview of the fundamental properties, a proposed synthesis route, characterization methods, and the potential biological significance of this compound for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties for 2-(Benzo[d]thiazol-6-yloxy)acetic acid is presented below. These properties are crucial for understanding its behavior in biological and chemical systems, aiding in formulation development and experimental design.
| Property | Value | Source |
| Molecular Formula | C9H7NO3S | |
| Molecular Weight | 209.22 g/mol | |
| CAS Number | 273939-87-0 | |
| IUPAC Name | 2-(1,3-benzothiazol-6-yloxy)acetic acid | |
| Appearance | (Predicted) White to off-white solid | - |
| Boiling Point | 403°C (Predicted) | |
| Density | 1.5 g/cm³ (Predicted) | |
| Flash Point | 198°C (Predicted) | |
| Water Solubility | Predicted log(S) = -2.44 (mol/L) | [5] |
| Octanol/Water Partition Coefficient (logP) | 1.760 (Predicted) | [5] |
Synthesis and Characterization
Proposed Synthesis Pathway
The synthesis would likely proceed in two main steps starting from 6-hydroxybenzo[d]thiazole and an appropriate haloacetic acid ester.
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Step 1: Williamson Ether Synthesis. 6-Hydroxybenzo[d]thiazole is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a weak base such as potassium carbonate (K₂CO₃) and a suitable polar aprotic solvent like acetone or dimethylformamide (DMF). The base deprotonates the hydroxyl group of the benzothiazole, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate to form the corresponding ester intermediate, ethyl 2-(benzo[d]thiazol-6-yloxy)acetate. The reaction is typically heated to ensure completion.
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Step 2: Saponification (Ester Hydrolysis). The resulting ester is then hydrolyzed to the carboxylic acid. This is achieved by treating the ester with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol. Subsequent acidification with a mineral acid (e.g., HCl) protonates the carboxylate salt to yield the final product, 2-(Benzo[d]thiazol-6-yloxy)acetic acid, which can then be purified by recrystallization.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis workflow for 2-(Benzo[d]thiazol-6-yloxy)acetic acid.
Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be used to identify the protons in the molecule. Expected signals would include aromatic protons on the benzothiazole ring, a singlet for the methylene (-CH₂-) group, and a broad singlet for the carboxylic acid proton.
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¹³C NMR would confirm the carbon skeleton of the molecule, showing distinct signals for the aromatic, thiazole, methylene, and carbonyl carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, confirming the expected mass of 209.22 g/mol [6].
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Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C-O stretching for the ether linkage.
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound, ideally showing a single major peak.
Biological Activity and Potential Applications
While direct biological studies on 2-(Benzo[d]thiazol-6-yloxy)acetic acid are limited in publicly available literature, the broader family of benzothiazole derivatives is rich with pharmacological activities. This provides a strong rationale for investigating the potential of this specific molecule.
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity[3][4]. Various substitutions on the benzothiazole ring have led to the discovery of potent agents with diverse activities:
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Antimicrobial Activity: Many benzothiazole derivatives have demonstrated significant activity against a range of bacteria and fungi[3][7]. The mechanism often involves the inhibition of essential microbial enzymes.
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Anticancer Activity: Certain 2-substituted benzothiazoles have shown potent and selective antitumor activity[2][8]. Their mechanisms can include the induction of apoptosis, inhibition of protein kinases, or interaction with DNA.
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Anti-inflammatory and Analgesic Activity: The benzothiazole nucleus is present in compounds with anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes like cyclooxygenase (COX)[3][9].
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Enzyme Inhibition: Benzothiazoles are known to inhibit various enzymes, including urease and dihydropteroate synthase (DHPS), which are important targets in antimicrobial drug discovery[7][10].
The presence of the carboxylic acid group in 2-(Benzo[d]thiazol-6-yloxy)acetic acid makes it an interesting candidate for targeting enzymes where acidic residues play a key role in substrate binding.
Experimental Protocols
To explore the biological potential of 2-(Benzo[d]thiazol-6-yloxy)acetic acid, a primary investigation would involve screening for antimicrobial activity.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Materials and Reagents:
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2-(Benzo[d]thiazol-6-yloxy)acetic acid (stock solution in DMSO)
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
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Mueller-Hinton Broth (MHB)
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Sterile 96-well microtiter plates
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Positive control antibiotic (e.g., Ampicillin)
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Negative control (DMSO)
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Incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm)
2. Step-by-Step Procedure:
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Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
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Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.
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Prepare Controls:
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Positive Control: Wells with MHB, bacterial inoculum, and a standard antibiotic.
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Negative (Growth) Control: Wells with MHB, bacterial inoculum, and DMSO (at the highest concentration used for the test compound).
-
Sterility Control: Wells with MHB only.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no bacterial growth). This can be confirmed by reading the optical density at 600 nm.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the title compound.
Safety and Handling
Standard laboratory safety precautions should be observed when handling 2-(Benzo[d]thiazol-6-yloxy)acetic acid.[6]
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Work in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
2-(Benzo[d]thiazol-6-yloxy)acetic acid is a molecule with significant, yet largely unexplored, potential in the field of drug discovery. Based on the well-documented biological activities of the benzothiazole scaffold, this compound warrants further investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. The proposed synthesis provides a clear path for its preparation, and the outlined characterization and biological screening protocols offer a framework for its systematic evaluation. Future research should focus on its synthesis, purification, and comprehensive screening against a panel of biological targets to unlock its therapeutic potential.
References
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Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]
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EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
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MDPI. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Benzothiazol-2-ylsulfanyl)acetic acid. Retrieved from [Link]
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Repository of University of Thi-Qar. (2024, June 23). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. Retrieved from [Link]
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ResearchGate. (2020, November 6). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Acetic acid, (2-benzothiazolyloxy)- (CAS 2875-32-3). Retrieved from [Link]
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ResearchGate. (n.d.). 2D-NMR, X-ray crystallography and theoretical studies of the reaction mechanism for the synthesis of 1,5-benzodiazepines from dehydroacetic acid derivatives and o-phenylenediamines. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
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